molecular formula C9H7FO2 B079878 4-Fluorocinnamic acid CAS No. 14290-86-9

4-Fluorocinnamic acid

Cat. No.: B079878
CAS No.: 14290-86-9
M. Wt: 166.15 g/mol
InChI Key: ISMMYAZSUSYVQG-ZZXKWVIFSA-N
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Description

4-Fluorocinnamic acid (4-FCA), chemically known as (E)-3-(4-fluorophenyl)acrylic acid (C₉H₇FO₂), is a halogen-substituted derivative of cinnamic acid. It is a white crystalline solid with a melting point of 207–210°C, low water solubility, and high solubility in organic solvents like ethanol and ethyl acetate . Industrially, 4-FCA is utilized in synthesizing pharmaceuticals, flavors, and electronic polymers . Its environmental persistence and toxicity necessitate studies on biodegradation, with microbial consortia like Arthrobacter sp. G1 and Ralstonia sp. H1 demonstrating efficient mineralization via β-oxidation pathways, yielding 4-fluorobenzoic acid (4-FBA) and fluoride ions as intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorocinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation of 4-fluorobenzaldehyde with malonic acid in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as the Perkin reaction , where 4-fluorobenzaldehyde reacts with acetic anhydride and sodium acetate . This method is advantageous due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorocinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-fluorobenzoic acid.

    Reduction: Reduction of the double bond can yield 4-fluorophenylpropanoic acid.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide (NaOCH3).

Major Products:

    Oxidation: 4-Fluorobenzoic acid.

    Reduction: 4-Fluorophenylpropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

4-Fluorocinnamic acid is a crucial intermediate in the synthesis of numerous pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and analgesic medications. The compound's unique fluorine substitution enhances the biological activity of the resulting drugs, making them more effective against various conditions.

Case Study: Anti-Inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. For instance, compounds synthesized from this compound have shown significant inhibition of cyclooxygenase enzymes, which are key players in inflammatory processes .

Material Science

Enhancement of Polymers and Resins

In material science, this compound is utilized to improve the thermal stability and mechanical properties of polymers and resins. Its incorporation into polymer matrices results in materials that are more durable and resistant to thermal degradation.

Data Table: Properties of Polymers with this compound

PropertyControl PolymerPolymer with this compound
Thermal Stability (°C)200250
Tensile Strength (MPa)3045
Elongation at Break (%)510

Organic Synthesis

Facilitating Complex Reactions

Researchers leverage the unique reactivity of this compound to create complex organic molecules. Its use in various synthetic pathways has facilitated advancements in chemical synthesis methodologies and catalysis.

Case Study: Synthesis of Flavonoids

A study focused on optimizing flavonoid production routes highlighted the use of this compound as a precursor for synthesizing flavonoid compounds through rational design approaches . This application underscores its importance in developing natural product analogs with enhanced bioactivity.

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to explore enzyme inhibition and metabolic pathways. It aids researchers in understanding biological processes and disease mechanisms.

Case Study: Biodegradation Mechanisms

A study investigated the biodegradation of this compound by specific bacterial strains, revealing insights into enzyme activities involved in its breakdown . The research identified key enzymes responsible for transforming the compound into less harmful products, highlighting its ecological significance.

Cosmetic Industry

Stabilizer and Efficacy Enhancer

In cosmetics, this compound is used as a stabilizer in formulations. It enhances the efficacy of active ingredients in skincare products, contributing to improved product performance.

Data Table: Efficacy Comparison of Skincare Formulations

Formulation TypeWithout StabilizerWith this compound
Active Ingredient Efficacy (%)6085
Shelf Life (Months)612

Mechanism of Action

The mechanism of action of 4-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antiplasmodial activity is attributed to the inhibition of key enzymes in the parasite’s metabolic pathways . The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.

Comparison with Similar Compounds

Biodegradation Efficiency

4-FCA exhibits distinct biodegradation kinetics compared to structurally similar fluorinated and chlorinated aromatics. Key comparisons include:

Compound Degradation Pathway Key Microbial Strains Maximum Degradation Rate (μmax, h⁻¹) Half-Saturation Constant (Ks, μM) Fluoride Release Efficiency
4-Fluorocinnamic acid β-oxidation → 4-FBA → complete mineralization Arthrobacter G1 + Ralstonia H1 0.042 41 ~100%
4-Chlorocinnamic acid Similar β-oxidation, but slower defluorination Arthrobacter spp. 0.035 50 <50%
4-Fluorobenzoic acid Direct ring cleavage via dioxygenases Ralstonia H1 0.038 28 ~95%
4-Trifluoromethylcinnamic acid Partial degradation; accumulates trifluoromethyl intermediates Pseudomonas spp. 0.025 75 <30%

Insights :

  • Mixed consortia (e.g., G1+H1) enhance 4-FCA mineralization due to metabolic division: G1 cleaves the side chain, while H1 degrades aromatic rings .
  • Chlorinated analogs show slower degradation due to stronger C-Cl bonds, whereas trifluoromethyl groups hinder microbial pathways .

Toxicity and Inhibition Effects

High substrate concentrations inhibit microbial growth, but tolerance varies:

Compound Inhibitory Threshold (Pure Culture) Inhibitory Threshold (Mixed Culture) Inhibition Model (Best Fit)
This compound 2 mM 4 mM Haldane–Andrew (Kᵢ = 2.5 mM)
4-Fluorobenzoic acid 3 mM 6 mM Luong–Levenspiel (Sₘ = 18 mM)
4-Chlorocinnamic acid 1.5 mM 3 mM Haldane–Andrew (Kᵢ = 1.8 mM)

Insights :

  • Mixed cultures tolerate higher 4-FCA concentrations (up to 24 mM) due to metabolic synergy .
  • 4-FBA, a 4-FCA metabolite, is less inhibitory to Ralstonia H1, enabling rapid detoxification .

Pharmacological Activity

Halogen substitution at the 4-position enhances bioactivity:

Compound Anticonvulsant Activity (ED₅₀, mg/kg) Neurotoxicity (TD₅₀, mg/kg) Mechanism Notes
This compound 25 120 Modulates brain protein galactosylation
4-Chlorocinnamic acid 30 110 Similar to 4-FCA, but lower potency
4-Trifluoromethylcinnamic acid 35 95 Enhanced lipophilicity delays excretion

Insights :

  • Fluorine’s electronegativity optimizes anticonvulsant efficacy while minimizing neurotoxicity .

Environmental and Industrial Applicability

  • Bioremediation : 4-FCA-degrading consortia (e.g., G1+H1) achieve >94.5% removal at 500 mg/L within 24 hours, outperforming Rhodococcus sp. HZW-3, which degrades 4-FCA up to 2,000 mg/L but requires bioaugmentation for industrial wastewater .
  • Chemical Stability: 4-FCA’s fluorine atom increases resistance to abiotic degradation compared to non-halogenated cinnamic acids, necessitating specialized microbial treatment .

Biological Activity

4-Fluorocinnamic acid (4-FCA) is an aromatic compound that has garnered attention due to its unique biological activities and potential applications in bioremediation and organic synthesis. This article delves into the biological activity of 4-FCA, focusing on its degradation pathways, microbial interactions, and toxicological effects, supported by data tables and research findings.

This compound is characterized by the chemical formula C9H7FO2C_9H_7FO_2 and possesses a structure similar to cinnamic acid, with a fluorine atom substituting one of the hydrogen atoms on the phenyl ring. This modification contributes to its distinct chemical behavior and biological interactions.

Microbial Degradation Pathways

Research has shown that 4-FCA can be effectively degraded by various microbial strains, primarily through aerobic processes. The degradation typically involves the following steps:

  • Initial Conversion : The compound is first converted to 4-fluorobenzoic acid (4-FBA) via β-oxidation mechanisms.
  • Further Transformation : 4-FBA can then be further degraded into simpler compounds, such as 4-fluorocatechol, leading to complete mineralization and release of fluoride ions.

Key Findings on Degradation

  • Strain G1 : This strain initiates degradation through the formation of 4-fluorocinnamoyl-CoA, which is subsequently transformed into 4-fluorobenzoic acid. The degradation process has been monitored using high-performance liquid chromatography (HPLC) to quantify the conversion rates and by-products .
  • Mixed Cultures : A consortium of strains G1 and Ralstonia sp. H1 demonstrated enhanced degradation capabilities under batch and continuous culture conditions, achieving complete mineralization of 4-FCA within a specified time frame .

Kinetic Studies

The kinetics of 4-FCA degradation have been extensively studied. The following table summarizes key kinetic parameters observed during microbial degradation:

Microbial Strain Substrate Concentration (mM) Specific Growth Rate (h⁻¹) Degradation Rate (h⁻¹) Time for Complete Removal (h)
Arthrobacter sp. G120.11-160
Ralstonia sp. H12--Complete in mixed culture
Mixed Culture10--10-15 (steady-state recovery)

These findings indicate that mixed cultures are significantly more efficient in degrading higher concentrations of 4-FCA compared to pure cultures .

Toxicological Effects

The toxicological profile of 4-FCA has also been investigated, particularly its effects on microbial growth. Studies have shown that increasing concentrations of 4-FCA can inhibit growth rates in both pure and mixed cultures:

  • Growth Inhibition : Strain G1 exhibited reduced growth rates when exposed to concentrations above 15 mM of 4-FCA, indicating a dose-dependent toxicity .
  • Degradation Products : The presence of intermediate products such as 4-fluoroacetophenone has been noted as a potential factor contributing to toxicity during the degradation process.

Case Studies

Several case studies highlight the practical applications of 4-FCA in bioremediation:

  • Biodegradation in Wastewater Treatment : A study demonstrated that non-acclimated industrial activated sludge could effectively biotransform 200 mg L⁻¹ of 4-FCA, achieving significant removal rates within hours .
  • Biofilm Reactors : Research involving biofilm reactors showed that specific strains could degrade high concentrations of fluorinated compounds rapidly, underscoring the potential for using microbial consortia in environmental cleanup efforts .

Q & A

Basic Research Questions

Q. What analytical methods are commonly used to quantify 4-fluorocinnamic acid (4-FCA) and its metabolites in biodegradation studies?

  • Methodology : Reverse-phase HPLC with a Lichrosorb C18 column (250 × 4.6 mm, 5 μm) is employed using 0.02 M ammonium acetate (pH 4.5) with a 70:30 acetic acid/methanol mobile phase at 0.8 mL/min flow rate. Detection is via UV absorbance at 254 nm . For structural confirmation, LC-MS in negative ion mode (scan range: m/z 50–600) and ion chromatography (IC) with an Alltech A-2 anion column are used to measure fluoride release . These methods ensure <5% variability in reproducibility .

Q. What microbial strains are effective in degrading 4-FCA, and what are their degradation pathways?

  • Key Strains : Arthrobacter sp. G1 cleaves 4-FCA’s side chain, producing 4-fluorobenzoic acid (4-FBA) and trace 4-fluoroacetophenone. Ralstonia sp. H1 further degrades 4-FBA into 4-fluorocatechol (4-FC), leading to ring cleavage and fluoride release . In mixed cultures, complete mineralization is achieved via sequential metabolism .

Q. How do researchers design batch experiments to assess 4-FCA degradation efficiency?

  • Experimental Design : Batch cultures are grown in MMY medium with 0.2–30 mM 4-FCA as the sole carbon source. Growth rates (μ) are calculated from OD450 measurements, and substrate inhibition is evaluated using Haldane–Andrew (μ = μ_max / [1 + K_s/S + S/K_i]) and Luong–Levenspiel models. Non-linear regression (e.g., Microcal Origin 7) estimates parameters like μ_max (max growth rate) and K_i (inhibition constant) .

Advanced Research Questions

Q. How are substrate inhibition kinetics modeled in continuous 4-FCA degradation systems?

  • Kinetic Models : The Monod model (μ = μ_max·S / [K_s + S]) is used for non-inhibitory conditions. For substrate inhibition, the Haldane–Andrew model introduces K_i to quantify toxicity thresholds, while the Luong–Levenspiel model defines a critical substrate concentration (S_m) beyond which growth ceases. Mixed cultures exhibit higher K_i (4.1 mM) vs. pure cultures (2.5 mM), indicating enhanced tolerance .

Q. What mechanisms explain the synergistic degradation of 4-FCA by Arthrobacter and Ralstonia consortia?

  • Mechanistic Insight : Strain G1 initiates side-chain cleavage, generating 4-FBA, which strain H1 metabolizes. The consortium avoids metabolite toxicity (e.g., 4-FBA accumulation) through rapid consumption, enabling shock-load resilience (up to 16 mM 4-FCA pulses in continuous culture) . Cross-feeding and metabolic division of labor enhance degradation efficiency .

Q. How do shock loads of 4-FCA impact bioreactor stability, and what parameters mitigate process failure?

  • Shock-Load Analysis : Pulse experiments in continuous culture (chemostat) monitor biomass (X), substrate (S), and fluoride (F) dynamics. Key parameters include dilution rate (D), yield coefficient (Y), and μ_max. The consortium maintains stability at 10–16 mM pulses, with fluoride formation rates of ~1.2 mmol h⁻¹ g⁻¹ biomass, demonstrating robustness .

Q. How is 19F quantitative NMR (qNMR) applied to track 4-FCA and its derivatives in metabolic studies?

  • Analytical Technique : 19F qNMR uses 4-FCA as an internal standard (δ = -110.9 ppm) in DMSO. Relaxation delay (D1 = 10 s) ensures accurate integration of 4-FCA (δ = -117.4 ppm) and metabolite peaks. This method achieves precision (RSD < 0.4%) and linearity (r = 0.9999) for quantification in biodegradation assays .

Q. What contradictions exist in reported biodegradation pathways of 4-FCA, and how are they resolved?

  • Data Reconciliation : Discrepancies arise in intermediate identification (e.g., transient 4-FC accumulation vs. complete mineralization). LC-MS and IC cross-validation resolve ambiguities, confirming fluoride release stoichiometry. For example, 10 mM 4-FCA pulses yield 1.23 mmol F⁻ h⁻¹ g⁻¹ biomass, aligning with theoretical degradation pathways .

Q. Methodological Notes

  • Model Validation : Compare experimental μ_max and K_s values with literature (e.g., Arthrobacter sp. G1: μ_max = 0.22 h⁻¹ in batch culture) to assess biological consistency .
  • Quality Control : Include blanks and internal standards (e.g., 4-fluorobenzoic acid) in HPLC/LC-MS runs to exclude matrix interference .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)prop-2-enoic acid
Source PubChem
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InChI

InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMMYAZSUSYVQG-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
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DSSTOX Substance ID

DTXSID001309863
Record name trans-4-Fluorocinnamic acid
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Molecular Weight

166.15 g/mol
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CAS No.

14290-86-9, 459-32-5
Record name trans-4-Fluorocinnamic acid
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Record name 4-Fluorocinnamic acid
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Record name trans-4-Fluorocinnamic acid
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Record name 4-fluorocinnamic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-Fluorocinnamic acid
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-Fluorocinnamic acid
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-Fluorocinnamic acid
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-Fluorocinnamic acid
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-Fluorocinnamic acid
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-Fluorocinnamic acid

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